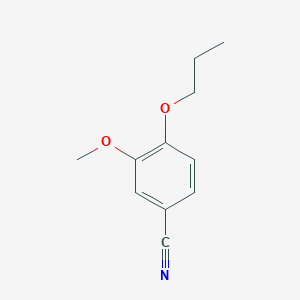

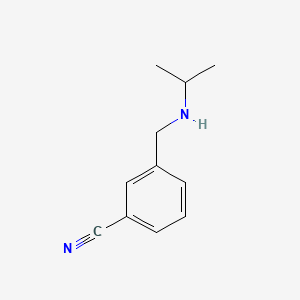

3-Methoxy-4-propoxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methoxy-4-propoxybenzonitrile (MPB) is a chemical compound that has gained significant attention in scientific research. It is a nitrile derivative of benzoic acid, and its chemical structure consists of a benzene ring with methoxy and propoxy substituents attached to it.

Applications De Recherche Scientifique

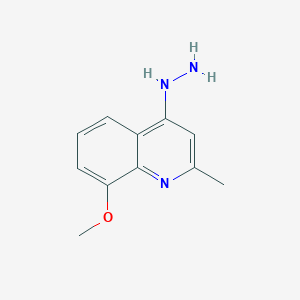

Synthesis of Anti-tumor Compounds

A study details the synthesis of novel 4-aminoquinazoline derivatives from a precursor similar to 3-Methoxy-4-propoxybenzonitrile, showing significant anti-tumor activities against Bcap-37 cell proliferation. These findings highlight the compound's role in developing potential anti-cancer therapies (Li, 2015).

Nucleophilic Aromatic Substitutions

Research on nucleophilic aromatic substitutions in related benzonitrile compounds has led to new synthetic pathways for creating diverse chemical structures, such as the 1,4-benzothiazine-3(4H)-one ring system, through reactions involving sodium methoxide (Giannopoulos et al., 2000).

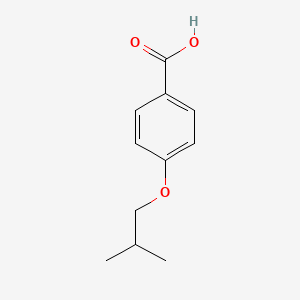

Synthesis of Gefitinib

Another application is seen in the synthesis of Gefitinib, a drug for treating non-small-cell lung cancer, from compounds structurally related to 3-Methoxy-4-propoxybenzonitrile. This process demonstrates the compound's utility in pharmaceutical manufacturing (Jin et al., 2005).

Hydrogen Bond Studies

The thermodynamics and hydrogen bond-forming abilities of methoxyphenols and dimethoxybenzenes, which share a methoxy group feature with 3-Methoxy-4-propoxybenzonitrile, have been extensively studied, highlighting their significance in understanding molecular interactions (Varfolomeev et al., 2010).

Synthesis of Nitrogen-Containing Chalcone

Research also covers the synthesis of nitrogen-containing chalcone via a one-pot three-component reaction involving methoxy-substituted compounds. This synthesis route underscores the potential for creating complex organic molecules for various applications (Abualreish et al., 2014).

Propriétés

IUPAC Name |

3-methoxy-4-propoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h4-5,7H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNBLRQKNKJNQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366475 |

Source

|

| Record name | 3-methoxy-4-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-propoxybenzonitrile | |

CAS RN |

60758-85-2 |

Source

|

| Record name | 3-methoxy-4-propoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1348413.png)

![2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1348417.png)